molecular formula C12H13ClN2O2S B14902532 3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide

3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide

Cat. No.: B14902532
M. Wt: 284.76 g/mol
InChI Key: UPJQPNWKUZQGID-UHFFFAOYSA-N
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Description

3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide is a chemical compound with the molecular formula C12H13ClN2O2S and a molecular weight of 284.76 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, a cyclopropyl group, and an ethyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide typically involves multiple steps, including the introduction of the chloro and cyano groups, as well as the cyclopropyl and ethyl groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as chlorinating agents, cyanating agents, and cyclopropylating agents. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Cyclization Reactions: The presence of the cyclopropyl group allows for potential cyclization reactions under specific conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of the chloro and cyano groups, as well as the cyclopropyl and ethyl groups, contributes to its unique chemical properties and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide can be compared with other similar compounds, such as:

    3-chloro-4-cyano-N-cyclopropyl-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.

    3-chloro-4-cyano-N-cyclopropyl-N-propylbenzenesulfonamide: Similar structure but with a propyl group instead of an ethyl group.

    3-chloro-4-cyano-N-cyclopropyl-N-isopropylbenzenesulfonamide: Similar structure but with an isopropyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H13ClN2O2S

Molecular Weight

284.76 g/mol

IUPAC Name

3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide

InChI

InChI=1S/C12H13ClN2O2S/c1-2-15(10-4-5-10)18(16,17)11-6-3-9(8-14)12(13)7-11/h3,6-7,10H,2,4-5H2,1H3

InChI Key

UPJQPNWKUZQGID-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CC1)S(=O)(=O)C2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

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